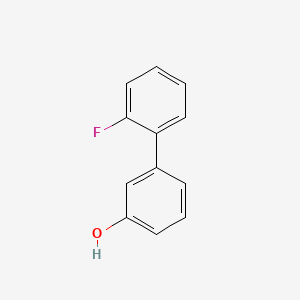

3-(2-Fluorophenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIXOTPZDBZVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477463 | |

| Record name | 3-(2-Fluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80254-63-3 | |

| Record name | 2′-Fluoro[1,1′-biphenyl]-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80254-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Biaryl Scaffolds

An In-depth Technical Guide to the Synthesis of 3-(2-Fluorophenyl)phenol

The biaryl motif is a cornerstone of modern medicinal chemistry, appearing in numerous approved pharmaceuticals and agrochemicals.[1] When decorated with fluorine, these scaffolds can exhibit profoundly altered physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2] this compound is a prime example of such a scaffold, serving as a critical intermediate in the synthesis of more complex molecules.[3] Its structure, featuring an unsymmetrical biaryl linkage and a reactive phenol group, presents a compelling challenge in synthetic organic chemistry. This guide provides a detailed exploration of the primary synthetic pathways to this valuable compound, grounded in mechanistic principles and practical, field-proven insights for the research and drug development professional.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify plausible synthetic routes and the requisite starting materials. For this compound, the most logical disconnection is the C-C bond between the two aromatic rings. This immediately suggests cross-coupling strategies as the most direct approach.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary strategies based on which ring serves as the nucleophile and which as the electrophile. The choice of the organometallic species (M) dictates the specific named reaction to be employed, with the most prominent being Suzuki-Miyaura (M = B(OH)₂), Grignard (M = MgBr), and Ullmann (M = Cu) couplings.

Pathway I: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for constructing C(sp²)–C(sp²) bonds.[1] It is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[4]

Principle and Mechanism

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(2-Fluorophenyl)phenol, a fluorinated biaryl phenol of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document integrates predicted values from validated computational models with established experimental protocols for the determination of key parameters. We present a plausible synthetic route via Suzuki-Miyaura coupling, detail methodologies for characterizing its melting point, solubility, pKa, and lipophilicity (logP), and discuss its potential applications and toxicological profile based on structure-activity relationships with related fluorinated biaryl phenols. This guide is intended for researchers, scientists, and drug development professionals, offering both a data-centric resource and a practical handbook for the empirical investigation of this and similar molecules.

Introduction

Fluorinated organic compounds are of paramount importance in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity. This compound, a member of the fluorinated biaryl phenol class, represents a scaffold with considerable potential for the development of novel chemical entities. Its structure, featuring two phenyl rings with a hydroxyl group and a fluorine atom, suggests a unique combination of properties that are highly relevant for biological activity and material characteristics.

This guide aims to provide a detailed overview of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, we present a combination of computationally predicted properties and detailed, field-proven experimental protocols for their empirical determination. This approach provides a robust framework for researchers to both estimate the compound's behavior and to conduct their own validation studies.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity and structure.

IUPAC Name: this compound CAS Number: 80254-63-3 Molecular Formula: C₁₂H₉FO Molecular Weight: 188.20 g/mol SMILES String: c1cccc(F)c1-c2cc(O)ccc2

The structure of this compound, depicted below, consists of a phenol ring substituted at the 3-position with a 2-fluorophenyl group. This arrangement imparts a degree of conformational flexibility due to rotation around the C-C bond connecting the two aromatic rings.

Caption: Chemical structure of this compound.

Proposed Synthesis

The proposed synthesis involves the coupling of 3-hydroxyphenylboronic acid with 1-bromo-2-fluorobenzene.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol for Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylboronic acid (1.0 eq), 1-bromo-2-fluorobenzene (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context.

| Property | Predicted Value | Experimental Protocol |

| Melting Point (°C) | 75-85 | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |

| Boiling Point (°C) | ~320 (at 760 mmHg) | Not applicable for a solid at standard pressure |

| Water Solubility | Low | Shake-Flask Method with HPLC Quantification |

| pKa | 9.5 - 10.5 | UV-Vis Spectrophotometric Titration |

| LogP | 3.5 - 4.5 | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

Note: The predicted values are derived from computational models and should be confirmed by experimental determination.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the sample at a rate of approximately 10-15 °C/minute for a rapid determination of the approximate melting range. Allow the apparatus to cool.

-

Precise Determination: For a precise measurement, heat the sample again, but at a slower rate of 1-2 °C/minute as the temperature approaches the previously determined approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point. A narrow melting point range is indicative of high purity.

Solubility

Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug delivery and formulation.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Caption: Workflow for solubility determination by the shake-flask method.

Acidity (pKa)

The pKa value indicates the strength of an acid in solution. For a phenol, it describes the equilibrium between the protonated and deprotonated (phenoxide) forms.

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

The principle behind this method is that the phenol and its conjugate base (phenoxide) have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[4][5]

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 12).

-

Sample Preparation for Analysis: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but different pH values.

-

Spectra Acquisition: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each buffered solution. Also, record the spectra in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 13) to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

-

Data Analysis: Select a wavelength where the absorbance difference between the phenol and phenoxide forms is maximal. Plot the absorbance at this wavelength against the pH of the solutions. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, the Henderson-Hasselbalch equation can be used for a more precise calculation.

Lipophilicity (LogP)

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically octanol and water. It is a key indicator of a drug's ability to cross cell membranes.

Experimental Protocol: LogP Determination by RP-HPLC

This method correlates the retention time of a compound on a reverse-phase HPLC column with its logP value.[1][6]

-

Standard Selection: Choose a series of standard compounds with known logP values that bracket the expected logP of this compound.

-

HPLC Method Development: Develop an isocratic RP-HPLC method using a suitable mobile phase (e.g., a mixture of methanol or acetonitrile and water) and a C18 column.

-

Calibration Curve: Inject the standard compounds and record their retention times (t_R). Calculate the capacity factor (k') for each standard. Plot log(k') versus the known logP values to generate a calibration curve.

-

Sample Analysis: Inject the this compound sample under the same HPLC conditions and determine its retention time and capacity factor.

-

LogP Calculation: Use the calibration curve to determine the logP of this compound from its measured capacity factor.

Potential Applications

While specific applications for this compound are not yet documented, its structural motifs suggest potential utility in several areas:

-

Medicinal Chemistry: Fluorinated biaryl phenols are privileged scaffolds in drug discovery. They can serve as precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity.

-

Materials Science: Biaryl structures are common in liquid crystals and organic light-emitting diodes (OLEDs).[7] The introduction of fluorine can influence the electronic properties and intermolecular interactions, potentially leading to materials with desirable optical and electronic characteristics.

-

Agrochemicals: Many modern herbicides and fungicides contain fluorinated aromatic rings. The unique properties of this compound could be exploited in the development of new crop protection agents.

Toxicological Profile

No specific toxicological data for this compound is currently available. However, a general assessment can be made based on related compounds:

-

Phenolic Compounds: Phenols, in general, can be corrosive and cause skin and eye irritation. Some are toxic if ingested or absorbed through the skin.

-

Fluorinated Aromatic Compounds: The toxicology of fluorinated compounds is highly variable and depends on the specific structure and the metabolic pathways involved. Some polyfluorinated compounds are persistent in the environment and can bioaccumulate.[8][9][10]

Given these general considerations, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. A full toxicological evaluation would be required before any in vivo or clinical use.

Conclusion

This compound is a compound with significant potential, stemming from its fluorinated biaryl phenol structure. While a comprehensive experimental characterization is still needed, this guide provides a robust framework for its investigation. The proposed synthetic route via Suzuki-Miyaura coupling offers a reliable method for its preparation. The detailed experimental protocols for determining its key physicochemical properties—melting point, solubility, pKa, and logP—provide a clear path for its empirical characterization. The discussion of its potential applications and toxicological profile, based on structure-activity relationships, should guide future research and development efforts. It is our hope that this technical guide will serve as a valuable resource for scientists working with this and similar molecules, accelerating the pace of discovery and innovation.

References

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.

- Exploring the Utility of Fluorinated Phenols in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. (2016). Journal of the American Chemical Society.

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry.

- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. (2016).

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Perfluorinated alkyl substances: emerging insights into health risks. (2015). Environmental Health.

- Chemical toxicity of per- and poly-fluorinated alkyl substances (PFAS). (2024). Encyclopedia of Toxicology, 747-756.

- Chemical Aspects of Human and Environmental Overload with Fluorine. (2017). Chemical Reviews, 117(5), 3960-4029.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Fluoro-5-(3-propan-2-yloxyphenyl)phenol | C15H15FO2 | CID 83130882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical toxicity of per- and poly-fluorinated alkyl substances (PFAS) [ouci.dntb.gov.ua]

- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Fluorophenyl)phenol: Synthesis, Properties, and Applications

An authoritative guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and utility of the versatile fluorinated biphenyl intermediate, 3-(2-Fluorophenyl)phenol.

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The biphenyl moiety is also a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[2] The convergence of these two features in this compound (CAS No. 80254-63-3), also known as 2'-fluoro-[1,1'-biphenyl]-3-ol, makes it a valuable and versatile intermediate for the synthesis of complex pharmaceutical agents and other advanced materials.[3][4] This guide provides a comprehensive overview of its chemical identity, synthesis, spectral characterization, and potential applications, with a focus on practical insights for laboratory and industrial use.

Compound Identification and Chemical Structure

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 80254-63-3[3][5][6][7][8] |

| IUPAC Name | This compound[3] |

| Synonyms | 2'-Fluoro-[1,1'-biphenyl]-3-ol[8] |

| Molecular Formula | C₁₂H₉FO[6] |

| Molecular Weight | 188.20 g/mol |

The structure of this compound consists of two phenyl rings linked by a single bond. One ring is substituted with a hydroxyl group at the meta-position, while the other bears a fluorine atom at the ortho-position relative to the biphenyl linkage.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The most efficient and widely adopted method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[9][10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide. For this compound, a practical synthetic route involves the coupling of two key intermediates, followed by a deprotection step.

Proposed Synthetic Pathway

A logical and experimentally feasible synthesis of this compound can be achieved in two main steps:

-

Suzuki-Miyaura Coupling: Reaction of (3-methoxyphenyl)boronic acid with 1-bromo-2-fluorobenzene. The methoxy group serves as a protected form of the phenol, which is generally less reactive and more stable under the coupling conditions.

-

Demethylation: Cleavage of the methyl ether in the resulting 2'-fluoro-3-methoxybiphenyl to yield the final phenolic product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Suzuki-Miyaura Coupling of (3-methoxyphenyl)boronic acid and 1-bromo-2-fluorobenzene

-

Materials:

-

(3-methoxyphenyl)boronic acid (1.2 equivalents)

-

1-bromo-2-fluorobenzene (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene and Water (4:1 v/v)

-

-

Procedure:

-

To a round-bottom flask, add (3-methoxyphenyl)boronic acid, 1-bromo-2-fluorobenzene, potassium carbonate, and the palladium catalyst system.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent mixture (toluene/water).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2'-fluoro-3-methoxybiphenyl.

-

Step 2: Demethylation of 2'-fluoro-3-methoxybiphenyl

-

Materials:

-

2'-fluoro-3-methoxybiphenyl (1.0 equivalent)

-

Boron tribromide (BBr₃, 1.5 equivalents) or concentrated hydrobromic acid (HBr)

-

Dichloromethane (DCM, anhydrous)

-

-

Procedure (using BBr₃):

-

Dissolve 2'-fluoro-3-methoxybiphenyl in anhydrous DCM in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of BBr₃ in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

Spectroscopic and Physicochemical Properties

Characterization of this compound is crucial for confirming its identity and purity. The following are expected spectroscopic signatures based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (approx. 6.8-7.5 ppm range), with complex splitting patterns due to H-H and H-F coupling. A broad singlet for the phenolic -OH proton (can be exchanged with D₂O). |

| ¹³C NMR | Signals for 12 distinct carbon atoms. The carbon bearing the hydroxyl group will be in the 155-160 ppm range. The carbon-fluorine bond will result in characteristic splitting patterns. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift influenced by the electronic environment of the biphenyl system. |

| IR Spectroscopy | A broad O-H stretching band (approx. 3200-3600 cm⁻¹). Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). C=C aromatic ring stretching (approx. 1450-1600 cm⁻¹). A strong C-F stretching band (approx. 1100-1250 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to its molecular weight (188.20). Characteristic fragmentation patterns for biphenyl and phenol structures. |

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural motifs are found in compounds with a range of biological activities.

-

Scaffold for Bioactive Molecules: The fluorobiphenyl core is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen.[12][13][14][15] The presence of the fluorine atom can enhance the potency and pharmacokinetic properties of these drugs. The hydroxyl group on the other ring provides a versatile handle for further chemical modifications, allowing for the creation of libraries of compounds for drug screening.

-

Intermediate in Multi-step Syntheses: The phenolic hydroxyl group can be readily converted into other functional groups, such as ethers and esters, or used as a nucleophile in various coupling reactions. This reactivity makes this compound an important intermediate for constructing larger, more complex molecular architectures.

-

Probing Structure-Activity Relationships (SAR): In drug discovery programs, the synthesis of analogues is crucial for understanding SAR. This compound allows for the introduction of the 2-fluorophenyl moiety at a specific position, enabling researchers to systematically investigate the impact of this group on the biological activity of a lead compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Phenolic compounds are generally considered to be skin and eye irritants and can be toxic if ingested or absorbed through the skin. Fluorinated aromatic compounds may also present specific hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate that combines the beneficial properties of both the phenol and fluorobiphenyl scaffolds. Its synthesis, primarily through the robust Suzuki-Miyaura cross-coupling reaction, is well-established in principle, making it an accessible building block for a wide range of applications. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for leveraging its full potential in the development of novel and improved chemical entities.

References

-

CMS Científica do Brasil. This compound - CAS Number: 80254-63-3. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available at: [Link]

-

PrepChem.com. Synthesis of 3-bromomethyl-2-fluoro-[1,1'-biphenyl]. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

ResearchGate. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available at: [Link]

-

National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

-

ResearchGate. Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Available at: [Link]

-

ChemOrgChem - YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Available at: [Link]

-

PubChem. 2-Fluorobiphenyl. Available at: [Link]

-

IJSDR. Biological deeds of Biphenyl derivatives - A short Review. Available at: [Link]

-

REACH Online. 1.3.: Details of the supplier of the safety data sheet. Available at: [Link]

-

PubMed. Biology of fluoro-organic compounds. Available at: [Link]

-

mzCloud. 2 Phenylphenol. Available at: [Link]

-

mzCloud. Phenol. Available at: [Link]

-

PubChem. 2-Methoxy-3-(2-propenyl)phenol. Available at: [Link]

-

National Institute of Standards and Technology. Phenol, 4-(2-propenyl)-. Available at: [Link]

Sources

- 1. Biology of fluoro-organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. This compound [synhet.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | 80254-63-3 [sigmaaldrich.com]

- 6. This compound,(CAS# 80254-63-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. cmscientifica.com.br [cmscientifica.com.br]

- 8. 80254-63-3 CAS MSDS (2'-FLUORO[1,1'-BIPHENYL]-3-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ossila.com [ossila.com]

A Comprehensive Guide to the Spectral Analysis of 3-(2-Fluorophenyl)phenol

This technical guide provides an in-depth analysis of the spectral data for 3-(2-Fluorophenyl)phenol, a bifunctional aromatic compound of interest in synthetic chemistry and drug development. The structural complexity of this molecule, featuring a phenol ring linked to a 2-fluorophenyl moiety, gives rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for unambiguous identification, purity assessment, and structural elucidation. This document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution.[1] For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex in the aromatic region due to the coupling between adjacent protons and through-space coupling with the fluorine atom. The hydroxyl proton is expected to present as a broad singlet, a characteristic feature resulting from hydrogen bonding and chemical exchange.[2][3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| 9.0 - 10.0 | Broad Singlet | 1H | Ar-OH | The phenolic proton is acidic and subject to hydrogen bonding, causing significant deshielding and peak broadening.[4] Its chemical shift is highly dependent on solvent and concentration. |

| 7.20 - 7.60 | Multiplet | 4H | Fluorophenyl Protons | Protons on the fluorinated ring are deshielded and will exhibit complex splitting patterns due to both H-H and H-F coupling. |

| 6.80 - 7.10 | Multiplet | 4H | Phenolic Protons | Protons on the phenol ring will appear as a complex multiplet, influenced by the position of the fluorophenyl substituent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of unique carbon environments. Due to the lack of symmetry, all 12 carbon atoms in this compound are expected to be chemically non-equivalent, giving rise to 12 distinct signals. The carbon atom bonded to the fluorine will exhibit a large C-F coupling constant.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 158.0 - 162.0 (d, ¹JCF ≈ 245 Hz) | C -F | The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and split into a doublet by the fluorine. |

| 155.0 - 157.0 | C -OH | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.[5] |

| 115.0 - 140.0 | Aromatic C -H & C -C | The remaining ten aromatic carbons will resonate in this typical range. Specific assignments require advanced 2D NMR techniques.[6][7] |

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is critically dependent on meticulous sample preparation and proper instrument setup.[8]

-

Sample Preparation :

-

Accurately weigh 10-20 mg of the this compound sample for ¹H NMR, or 50-75 mg for ¹³C NMR.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[9][10] DMSO-d₆ is often preferred for phenols to clearly observe the hydroxyl proton.[2]

-

Ensure complete dissolution, using gentle vortexing if necessary. Filter the solution if any particulate matter is present to avoid compromising magnetic field homogeneity.[9]

-

Transfer the solution into a high-quality 5 mm NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

-

-

Instrumental Setup & Acquisition :

-

Insert the sample into the NMR spectrometer's magnet.

-

Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.[8]

-

Shimming : The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for achieving high resolution and sharp peaks.[8]

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.[8]

-

Acquisition : A standard pulse sequence is used to acquire the Free Induction Decay (FID). For ¹H NMR, a small number of scans (e.g., 8-16) is usually sufficient. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[9]

-

Processing : The acquired FID is converted into a spectrum using a Fourier Transform (FT). Phase and baseline corrections are applied to obtain the final, interpretable spectrum.

-

Workflow for NMR Analysis

Caption: Workflow for IR spectral acquisition using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. [11]It also provides valuable structural information through the analysis of fragmentation patterns. [12]

Predicted Mass Spectral Data

For this compound (C₁₂H₉FO), the molecular weight is approximately 188.06 g/mol . Electron Ionization (EI) is a common technique that will cause fragmentation.

| m/z Value | Proposed Fragment | Rationale |

| 188 | [C₁₂H₉FO]⁺˙ | Molecular Ion (M⁺˙) : This peak confirms the molecular weight of the compound. For phenols, this peak is often strong. [13] |

| 187 | [C₁₂H₈FO]⁺ | [M-H]⁺ : Loss of a hydrogen atom, a common fragmentation for aromatic compounds. |

| 169 | [C₁₂H₈O]⁺˙ | [M-HF]⁺˙ : Elimination of a neutral hydrogen fluoride molecule is a plausible pathway for fluorinated aromatics. |

| 94 | [C₆H₅OH]⁺˙ | Cleavage of the bond between the two aromatic rings could yield a phenol radical cation. |

| 95 | [C₆H₄F]⁺ | Cleavage of the bond between the two aromatic rings could also yield a fluorophenyl cation. |

The fragmentation of fluorinated compounds can be complex, and the presence of fluorine can be confirmed by characteristic losses. [14][15]

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile, thermally stable small molecules like this compound.

-

Sample Preparation :

-

Prepare a dilute solution of the sample (e.g., 100-1000 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Derivatization (e.g., silylation) of the phenolic hydroxyl group can be performed to improve thermal stability and chromatographic peak shape, though it is not always necessary. [16]

-

-

Instrumental Setup & Acquisition :

-

GC Method :

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a DB-5ms). A temperature gradient is used to elute the compound.

-

-

MS Method :

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionization : Electron Ionization (EI) at a standard energy of 70 eV is used to generate positively charged ions and fragments. [11] * Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

-

-

-

Data Analysis :

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce structural features and confirm the identity of the compound by comparing it to known fragmentation rules for phenols and fluorinated aromatics. [17]

-

Workflow for MS Analysis

Caption: Workflow for GC-MS data acquisition and analysis.

References

- Mass Spectrometry analysis of Small molecules. (2013, February 7). [Source Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

-

Small molecule analysis using MS. Bioanalysis Zone. [Link]

-

Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

-

Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). TIGP. [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). Blogs - News - alwsci. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

-

1,1'-Biphenyl, 2-fluoro-. the NIST WebBook. [Link]

- NMR Techniques in Organic Chemistry: a quick guide. [Source Link]

-

6.5 NMR Theory and Experiment. Organic Chemistry I - KPU Pressbooks. [Link]

-

NMR Spectroscopy. MSU chemistry. [Link]

- Phenols and Enols. [Source Link]

-

infrared spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]

- Supporting information for - The Royal Society of Chemistry. [Source Link]

- Mass spectra of fluorocarbons. [Source Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. [Link]

-

17.11 Spectroscopy of Alcohols and Phenols. (2023, September 20). Organic Chemistry | OpenStax. [Link]

-

17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. [Link]

-

Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2025, October 29). Request PDF - ResearchGate. [Link]

-

MASS SPECTRA OF FLUOROCARBONS. Semantic Scholar. [Link]

-

Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. [Link]

-

Proton NMR Table. MSU chemistry. [Link]

- Electronic Supplementary Information - The Royal Society of Chemistry. [Source Link]

- Infrared Absorption Spectra of Trisubstituted Phenol Deriv

-

13C nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]

-

1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]

-

FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... ResearchGate. [Link]

-

mass spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

- NMR Chart. [Source Link]

- 3-(2-FLUOROPHENYL)-PROPIONIC-ACID. [Source Link]

- IR Chart. [Source Link]

-

IR Spectrum: Alcohols and Phenols. Química Organica.org. [Link]

-

C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society. [Link]

-

IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). ResearchGate. [Link]

-

18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. [Link]

-

Analysis of fluorinated proteins by mass spectrometry. PubMed. [Link]

-

4,4'-Dihydroxydiphenyl ether. PubChem. [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

-

Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. PubMed. [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). YouTube. [Link]

- Supporting information - The Royal Society of Chemistry. [Source Link]

Sources

- 1. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 13. youtube.com [youtube.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

solubility of 3-(2-Fluorophenyl)phenol in organic solvents

An In-depth Technical Guide to the Solubility of 3-(2-Fluorophenyl)phenol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Due to the specific nature of this compound, readily available quantitative solubility data is scarce. Therefore, this document focuses on the foundational principles governing its solubility and provides detailed, field-proven protocols for its experimental determination. We will explore the theoretical underpinnings of solubility based on molecular structure, detail the "gold standard" shake-flask method for thermodynamic solubility measurement, and discuss the practical implications of this data for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound is a biphenyl compound containing a phenol group, which is a hydroxyl group bonded directly to an aromatic ring, and a fluorine-substituted phenyl ring. Phenolic compounds are a vital class of organic molecules with wide-ranging applications in medicinal chemistry and materials science.[4][5] The presence of the hydroxyl group makes them weakly acidic and capable of forming hydrogen bonds, while the biphenyl structure provides a larger, more hydrophobic scaffold.[6][7] The fluorine substitution can further modulate physicochemical properties such as lipophilicity and metabolic stability.

Understanding the solubility of this compound is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is crucial for achieving high yield and purity.

-

Preformulation Studies: Solubility data dictates the choice of excipients and delivery systems (e.g., oral, topical, injectable) to ensure adequate drug loading and release.[8]

-

Pharmacokinetics (ADME): Poor solubility is a leading cause of low oral bioavailability, hindering a drug candidate's progression.[1][2]

-

In Vitro Assays: Inaccurate solubility assessment can lead to the misinterpretation of bioactivity data due to compound precipitation in assay media.[1][2]

This guide serves as a foundational resource for scientists to both predict and empirically determine the solubility of this compound in a range of relevant organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider its key structural features and how they interact with different solvent classes.

Molecular Structure Analysis

-

Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the oxygen lone pairs).[6][10][11] This feature promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).[12]

-

Biphenyl Core & Fluorine Atom: The two aromatic rings create a large, nonpolar surface area that is hydrophobic. The fluorine atom is highly electronegative, creating a C-F dipole, but its overall effect on polarity is complex and it does not participate in hydrogen bonding. This part of the molecule will favor interactions with nonpolar or moderately polar solvents through London dispersion forces.

The interplay between the polar, hydrogen-bonding hydroxyl group and the larger, hydrophobic biphenyl scaffold dictates the compound's overall solubility profile.

Solvent Classification and Predicted Solubility

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in strong hydrogen bonding with the phenolic -OH group.[11] We predict moderate to good solubility, which may decrease as the alkyl chain of the alcohol increases (e.g., solubility in methanol > ethanol > propanol) due to the decreasing overall polarity of the solvent. Solubility in water is expected to be low due to the large hydrophobic biphenyl core.[6]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated, particularly in solvents like DMSO, which is a powerful, highly polar solvent often used to create stock solutions for biological screening.[1][2]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The large hydrophobic surface of the biphenyl core suggests some solubility in these solvents, particularly in aromatic solvents like toluene which can engage in pi-stacking interactions with the phenyl rings.

The logical relationship between molecular properties and solubility is depicted below.

Caption: Logical flow from solute/solvent properties to solubility outcome.

Experimental Determination of Thermodynamic Solubility

Thermodynamic or "equilibrium" solubility is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium. The shake-flask method is universally regarded as the "gold standard" for determining this value.[8][13]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating because the continued presence of excess solid solute at the end of the experiment visually confirms that the solution has reached saturation.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to add enough solid so that a visible amount remains undissolved after the equilibration period. This ensures saturation.[8]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial (e.g., 2-5 mL).[8]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period. For thermodynamic solubility, 24 to 48 hours is standard to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

-

Sample Withdrawal & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[1]

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. Record the dilution factor precisely.[14][15]

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.[3][16]

-

Calculation: Calculate the original solubility in the saturated solution using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a structured table for clear comparison. This allows for rapid assessment of the compound's behavior across a spectrum of solvents.

Table 1: Solubility of this compound in Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Polar Protic | Methanol | 5.1 | Experimental Data | Experimental Data | Clear, colorless solution |

| Ethanol | 4.3 | Experimental Data | Experimental Data | ||

| Polar Aprotic | Acetone | 5.1 | Experimental Data | Experimental Data | |

| Acetonitrile | 5.8 | Experimental Data | Experimental Data | ||

| DMSO | 7.2 | Experimental Data | Experimental Data | Potential for high solubility | |

| Nonpolar | Toluene | 2.4 | Experimental Data | Experimental Data | |

| Hexane | 0.1 | Experimental Data | Experimental Data | Expected to be low |

Interpretation of Results:

-

High solubility in alcohols and DMSO would confirm the dominant role of the polar hydroxyl group and its hydrogen-bonding capability.

-

Moderate solubility in toluene would indicate that the hydrophobic biphenyl core contributes significantly to the molecule's interactions.

-

Low solubility in hexane would be expected and would highlight the necessity of some degree of polarity in the solvent for effective dissolution.

Conclusion for the Research Professional

This guide establishes a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with the "gold standard" shake-flask experimental protocol, researchers can generate the reliable, high-quality data essential for informed decision-making in drug discovery and development. Accurate solubility data prevents costly downstream failures, enables rational formulation design, and ensures the integrity of biological and analytical testing.[1][2][17] The methodologies and principles outlined herein provide a clear path for the comprehensive physicochemical characterization of this and other novel chemical entities.

References

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: Solubility and Polarity Source: SparkNotes URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Explain the relationship between H bonds and solubility in water. Source: Homework.Study.com URL: [Link]

-

Title: How to determine the solubility of a substance in an organic solvent ? Source: ResearchGate URL: [Link]

-

Title: How do hydrogen bonds affect solubility class 11 chemistry CBSE Source: Vedantu URL: [Link]

-

Title: Solubility Of Polar Compounds: Unraveling The Secrets Source: Abraham Entertainment URL: [Link]

-

Title: How Do Hydrogen Bonds Affect Solubility? Source: YouTube URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Web.pdx.edu URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: De Anza College URL: [Link]

-

Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ACS Publications URL: [Link]

-

Title: Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions Source: Scientific Research Publishing URL: [Link]

-

Title: SOLUBILITY OF ORGANIC COMPOUNDS Source: University of Toronto URL: [Link]

-

Title: Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions Source: Scirp.org URL: [Link]

-

Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

-

Title: 3-Fluoro-4-(2-fluorophenyl)phenol Source: PubChem URL: [Link]

-

Title: Physical and Chemical Properties of Phenol Source: BYJU'S URL: [Link]

-

Title: Chemical Properties - Phenols Source: CK-12 Foundation URL: [Link]

-

Title: Phenols Source: Wikipedia URL: [Link]

-

Title: Physical Properties of Phenol Source: Chemistry LibreTexts URL: [Link]

- Title: Process for purifying phenol Source: Google Patents URL

-

Title: Synthesis of Phenols Source: Chemistry LibreTexts URL: [Link]

-

Title: (PDF) Studies on the solubility of phenolic compounds Source: ResearchGate URL: [Link]

-

Title: Phenol synthesis by substitution or oxidation Source: Organic Chemistry Portal URL: [Link]

-

Title: Phenol Source: Sciencemadness Wiki URL: [Link]

-

Title: Preparation of Phenols Source: CK-12 Foundation URL: [Link]

-

Title: Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling Source: ResearchGate URL: [Link]

-

Title: Phenol Synthesis Part I Source: SlideShare URL: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. byjus.com [byjus.com]

- 7. Phenols - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. chem.ws [chem.ws]

- 10. homework.study.com [homework.study.com]

- 11. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Fluorinated Biaryl Phenols

An In-Depth Technical Guide to 3-(2-Fluorophenyl)phenol for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, commercial availability, critical properties, and applications, grounding all information in established scientific principles and field-proven insights.

Fluorine-containing organic molecules are of immense interest in drug discovery. The introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for optimizing lead compounds.[1] this compound belongs to the class of fluorinated biaryl phenols, a structural motif present in various biologically active molecules. Its unique combination of a flexible biaryl scaffold, a reactive phenolic hydroxyl group, and a strategically placed fluorine atom makes it a versatile building block for synthesizing complex molecular architectures. This guide serves to equip researchers with the necessary technical knowledge to effectively source, handle, and utilize this compound in their research endeavors.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical is paramount for its successful application in synthesis and analysis. This compound is a solid at room temperature with the molecular formula C₁₂H₉FO.[2]

Key Properties Summary

| Property | Value | Source |

| CAS Number | 80254-63-3 | [2][3] |

| Molecular Formula | C₁₂H₉FO | [2] |

| Molecular Weight | 188.20 g/mol | [4][5] |

| IUPAC Name | This compound | [3] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| SMILES String | c1cccc(F)c1-c2cc(O)ccc2 | [3] |

Expected Spectroscopic Data

While specific spectra should always be obtained from the supplier's Certificate of Analysis (CoA), the expected characteristics are as follows:

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show distinct signals in the aromatic region (typically δ 6.8-7.5 ppm). The protons on the phenol-bearing ring will exhibit splitting patterns influenced by the hydroxyl and biaryl junction, while the protons on the fluorophenyl ring will show additional coupling to the fluorine atom. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[6]

-

¹³C NMR: The carbon spectrum will display 12 distinct signals for the aromatic carbons. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JC-F), a hallmark of organofluorine compounds. The carbon bearing the hydroxyl group is typically shifted downfield to around 155 ppm.[6]

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) at m/z 188. Common fragmentation patterns for phenols include the loss of CO (M-28) and HCO (M-29).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic broad absorption band for the O-H stretch of the phenolic group (around 3200-3600 cm⁻¹). Strong absorptions corresponding to C-F stretching and aromatic C=C bending will also be present.

Synthesis Pathway: A Mechanistic Perspective

This compound is typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This method is favored in industrial and laboratory settings for its high functional group tolerance, mild reaction conditions, and high yields.[7]

The logical choice of precursors involves coupling a protected phenol derivative with a fluorinated boronic acid. Using a protected phenol, such as 3-bromoanisole (3-bromo-1-methoxybenzene), prevents unwanted side reactions involving the acidic phenolic proton. The methoxy group can be efficiently cleaved in a subsequent step to yield the final product.

Caption: Experimental workflow from reaction setup to final purification.

Part B: Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask, add 3-bromoanisole (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq). Add a 4:1 mixture of toluene and water.

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 3-(2-fluorophenyl)anisole.

-

Demethylation (Deprotection): Dissolve the crude intermediate in anhydrous dichloromethane (DCM) and cool to 0 °C. Add boron tribromide (BBr₃, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.

-

Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Part C: Quality Control via HPLC

High-Performance Liquid Chromatography (HPLC) is essential to confirm the purity of the final product.

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in methanol.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the sample. The purity is determined by the peak area percentage of the main product peak relative to all other peaks in the chromatogram. A purity of >98% is typically desired for applications in drug discovery.

Applications in Drug Development and Medicinal Chemistry

Phenolic compounds are ubiquitous in medicinal chemistry, serving as antioxidants, hydrogen bond donors/acceptors, and scaffolds for further functionalization. [8][9]The 2-fluoro-biphenyl moiety is a privileged structure known to interact with various biological targets.

The primary utility of this compound is as a key intermediate. The phenolic -OH group is a versatile handle for introducing a wide range of functionalities through etherification, esterification, or conversion to a triflate for further cross-coupling reactions.

Caption: Role of this compound as a versatile intermediate in drug discovery.

Safety, Handling, and Storage

As a phenolic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) should be consulted, general precautions for this class of chemicals apply. [10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [11]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [12]Avoid contact with skin and eyes. [11]In case of contact, flush immediately with copious amounts of water. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and direct sunlight. [10][12]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential in pharmaceutical research and development. Its synthesis is achievable through robust and scalable methods like the Suzuki coupling. A thorough understanding of its properties, coupled with stringent quality control and safe handling practices, enables researchers to effectively leverage this compound in the design and synthesis of novel therapeutic agents.

References

-

PubChem. 3-Fluoro-4-(2-fluorophenyl)phenol. [Link]

-

Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Phenol. [Link]

-

Sladojevich, F., & Ritter, T. (2011). Deoxyfluorination of Phenols. Harvard University. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

-

Princeton University Environmental Health and Safety. Phenol. [Link]

-

Unacademy. Chemical Properties of Phenol. [Link]

-

Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

-

New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]

-

Wikipedia. Phenol. [Link]

-

CK-12 Foundation. (2024). Chemical Properties - Phenols. [Link]

-

ResearchGate. (2020). Characterization of the structural, spectroscopic, nonlinear optical, electronic properties and antioxidant activity of the N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]}-acetamide. [Link]

-

GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

- Google Patents.

-

Meanwell, N. A. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. ACS Pharmacology & Translational Science. [Link]

- University document. Phenol Synthesis Part II.

- Google Patents. WO2014180305A1 - Phenol derivative and preparation method and use in medicine thereof.

-

Slideshare. Pharmaceutical applications of phenol and their derivatives. [Link]

-

Al-Khayri, J. M., et al. (2022). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. National Institutes of Health. [Link]

-

SpectraBase. 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl. [Link]

-

SpectraBase. Phenol, 3-(2-nitrophenoxy)-. [Link]

-

National Institute of Standards and Technology. Phenol, 3-nitro-. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. sinfoobiotech.com [sinfoobiotech.com]

- 3. This compound [synhet.com]

- 4. usbio.net [usbio.net]

- 5. usbio.net [usbio.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. aaronchem.com [aaronchem.com]

- 12. aksci.com [aksci.com]

The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into the biphenyl scaffold has emerged as a powerful paradigm in modern medicinal chemistry, unlocking a diverse and potent array of biological activities. This in-depth technical guide provides a comprehensive exploration of the multifaceted world of fluorinated biphenyls, from their rational design and synthesis to their intricate mechanisms of action and toxicological profiles. By leveraging the unique physicochemical properties of fluorine—including its high electronegativity, small steric footprint, and profound influence on metabolic stability and binding affinity—researchers have successfully developed novel therapeutics targeting a spectrum of diseases. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to catalyze further innovation in this exciting and impactful field of drug discovery.

The Fluorine Advantage in Biphenyl Scaffolds: Physicochemical and Pharmacokinetic Implications

The introduction of fluorine atoms into a biphenyl core is not a trivial substitution but a strategic maneuver to enhance drug-like properties. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's electron distribution, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] The carbon-fluorine (C-F) bond is exceptionally strong, rendering it resistant to metabolic cleavage and often shielding adjacent positions from oxidative metabolism, thereby increasing the compound's half-life.[2][3] This enhanced metabolic stability is a key driver for the increased prevalence of fluorinated compounds in modern pharmaceuticals.[2][3]

Furthermore, fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, subtly altering the molecule's properties to improve target engagement and pharmacokinetic profiles.[2] The strategic placement of fluorine can modulate the pKa of nearby functional groups, influencing a compound's ionization state and, consequently, its solubility and membrane permeability.[3] These modifications collectively contribute to improved oral bioavailability and overall therapeutic efficacy.

Synthesis of Fluorinated Biphenyls: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of fluorinated biphenyls, offering a versatile and high-yielding method for forming the crucial C-C bond between two aryl rings.[4][5] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an aryl halide or triflate is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex, biologically active molecules.[4][5]

Visualizing the Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis

This protocol provides a representative procedure for the synthesis of a fluorinated biphenyl. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

-

Fluorinated aryl halide (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried Schlenk flask, add the fluorinated aryl halide, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biphenyl.

Diverse Biological Activities of Fluorinated Biphenyls

The introduction of fluorine into the biphenyl scaffold has yielded compounds with a wide range of biological activities, including anti-HIV, anti-cancer, and anti-inflammatory properties.

Anti-HIV Activity: Diarylpyrimidine-Based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A prominent class of fluorinated biphenyls, the diarylpyrimidines (DAPYs), have demonstrated exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6] The strategic placement of fluorine atoms on the biphenyl moiety significantly enhances their antiviral activity and improves their pharmacokinetic profiles.[6] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inducing conformational changes that inhibit its function.[7][8]